molecular formula C16H14 B2566292 4,4-Diphenyl-1-butyne CAS No. 4286-87-7

4,4-Diphenyl-1-butyne

Cat. No.: B2566292
CAS No.: 4286-87-7
M. Wt: 206.288
InChI Key: QCZWQVNQVSWELF-UHFFFAOYSA-N
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Description

4,4-Diphenyl-1-butyne is an organic compound with the molecular formula C16H14 It consists of a butyne backbone with two phenyl groups attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diphenyl-1-butyne can be achieved through several methods. One common approach involves the reaction of benzylmagnesium bromide with propargyl bromide in the presence of a catalyst such as vanadium chloride. This method yields the desired compound along with some byproducts .

Another method involves the use of a double benzannulation reaction of alkynes promoted by Brønsted acids. This reaction is known for its efficiency in producing polycyclic aromatic hydrocarbons .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Diphenyl-1-butyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

4,4-Diphenyl-1-butyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Diphenyl-1-butyne involves its interaction with various molecular targets. The alkyne group can participate in reactions that form new carbon-carbon bonds, while the phenyl groups can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its effects in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diphenyl-1,3-butadiene: Similar structure but with a diene instead of an alkyne.

    4-Phenyl-1-butyne: Contains only one phenyl group.

    1,4-Diphenyl-1-butyne: Similar but with phenyl groups at different positions.

Uniqueness

4,4-Diphenyl-1-butyne is unique due to the presence of two phenyl groups at the same carbon atom, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

1-phenylbut-3-ynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-2-9-16(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h1,3-8,10-13,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZWQVNQVSWELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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